molecular formula C16H15BrN2O5 B2621723 [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-22-5

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2621723
CAS RN: 387378-22-5
M. Wt: 395.209
InChI Key: RVIGLCJQNZTAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as DMBO-BPC, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to modulate the expression of several genes involved in cancer cell growth and proliferation, including the tumor suppressor gene p53 and the oncogene c-Myc. It has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing novel cancer therapeutics. However, its complex synthesis method and limited availability may pose challenges for researchers interested in studying its properties.

Future Directions

Future research on [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate could focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. Additionally, further studies could explore its potential therapeutic applications in the treatment of inflammatory diseases and neurodegenerative disorders. Finally, efforts could be made to optimize the synthesis method of this compound to improve its availability for research and potential clinical use.

Synthesis Methods

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to yield this compound.

Scientific Research Applications

[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.

properties

IUPAC Name

[2-(2,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-22-12-3-4-14(23-2)13(6-12)19-15(20)9-24-16(21)10-5-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGLCJQNZTAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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